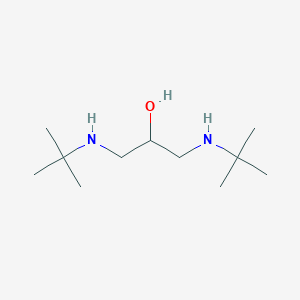

1,3-Bis(tert-butylamino)propan-2-ol

説明

Synthesis Analysis

The synthesis of compounds related to 1,3-bis(tert-butylamino)propan-2-ol often involves complex organic reactions where precision and conditions are critical for achieving the desired product. While specific synthesis routes for 1,3-Bis(tert-butylamino)propan-2-ol are not detailed in the provided literature, analogous compounds such as bismuth(III) compounds have been extensively used in organic synthesis, indicating a rich field of study for complex organic molecules (Bothwell, Krabbe, & Mohan, 2003).

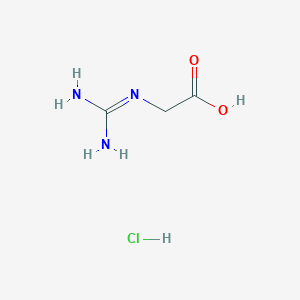

Molecular Structure Analysis

The molecular structure of 1,3-bis(tert-butylamino)propan-2-ol and similar compounds plays a crucial role in their reactivity and interactions. Studies on related compounds demonstrate the importance of molecular geometry, electron distribution, and functional groups in determining their chemical behavior and properties. For example, the planar complexes of Ni(II) influenced by R and R′ show how molecular structure can affect coordination geometry and magnetic properties (Brück, Englert, Kuchen, & Peters, 1996).

Chemical Reactions and Properties

1,3-Bis(tert-butylamino)propan-2-ol undergoes various chemical reactions, reflecting its reactivity and functional versatility. The compound's chemical behavior is indicative of its potential applications in synthesis and as a reactant in producing other valuable chemical products. While the reviewed literature does not directly address the reactions of this specific compound, the vast array of reactions involving bisphenol A and its alternatives highlights the potential complexity and diversity of chemical behaviors possible (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Physical Properties Analysis

The physical properties of 1,3-bis(tert-butylamino)propan-2-ol, including solubility, melting point, boiling point, and density, are essential for understanding its behavior in various environments and applications. These properties are determined by the compound's molecular structure and influence its handling, storage, and application in industrial and research settings.

Chemical Properties Analysis

The chemical properties of 1,3-bis(tert-butylamino)propan-2-ol, such as acidity/basicity, reactivity with other chemicals, and stability under different conditions, are crucial for its application in chemical synthesis and industries. The study of analogous compounds, like bisphenol A and its substitutes, provides insight into the environmental fate, effects, and potential human health impacts of chemically similar substances (Staples, Dome, Klečka, O'Block, & Harris, 1998).

科学的研究の応用

Catalytic Applications :

- It has been used as a single-component catalyst for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, including chlorides. In some instances, microwave-assisted heating can improve yields in these reactions (Qian, Dawe, & Kozak, 2011).

- Another study involved its use in the synthesis of new cobalt phthalocyanines, tested as a catalyst for the oxidation of cyclohexene with various oxidants, including tert-butylhydroperoxide and m-chloroperoxybenzoic acid (Aktaş, Saka, Bıyıklıoğlu, Acar, & Kantekin, 2013).

Coordination Chemistry :

- Studies have demonstrated its role in forming mononuclear copper(II) and nickel(II) complexes, where the presence of tert-butyl groups precludes intermolecular hydrogen bonding in the crystals of these complexes (Popov et al., 2013).

- It has been involved in forming coordination polymers with Cu2Cl4 and Cu3Cl6 units. These complexes displayed antiferromagnetic coupling between copper(II) ions (Voitekhovich et al., 2020).

Synthesis of Antifungal Compounds :

- A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives, showed high activity against Candida spp. strains, indicating potential use in antifungal treatments (Zambrano-Huerta et al., 2019).

Development of Beta-Adrenergic Blocking Agents :

- Research has been conducted on the synthesis of a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, exploring their potential as beta-adrenergic blocking agents. Some compounds in this series were found to be more potent than propranolol, a common beta-blocker, and exhibited cardioselectivity (Large & Smith, 1982).

特性

IUPAC Name |

1,3-bis(tert-butylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2O/c1-10(2,3)12-7-9(14)8-13-11(4,5)6/h9,12-14H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBMTPLNKKNYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402951 | |

| Record name | 1,3-Bis(tert-butylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(tert-butylamino)propan-2-ol | |

CAS RN |

15046-09-0 | |

| Record name | 1,3-Bis(tert-butylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)